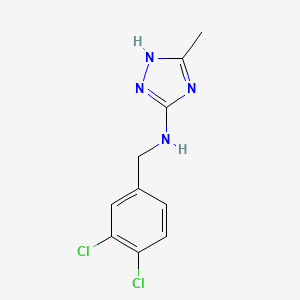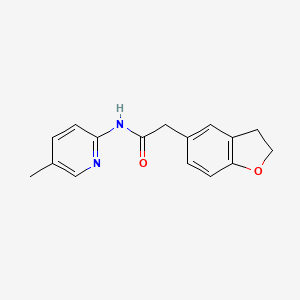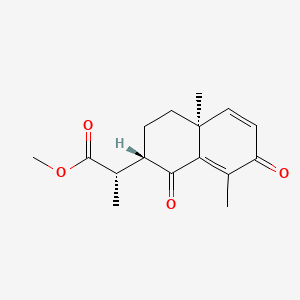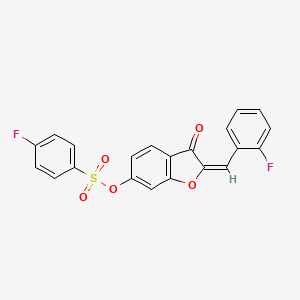
2-(1H-benzimidazol-2-yl)-4-formyl-3-(2-furyl)-2-pentenedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-4-formyl-3-(2-furyl)-2-pentenedinitrile is a complex organic compound that features a benzimidazole ring fused with a furan ring and a pentenedinitrile chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-4-formyl-3-(2-furyl)-2-pentenedinitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with furfural in the presence of a suitable catalyst, followed by the addition of malononitrile under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-benzimidazol-2-yl)-4-formyl-3-(2-furyl)-2-pentenedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Solvents: Ethanol, DMSO, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced forms of the compound with altered functional groups .
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-4-formyl-3-(2-furyl)-2-pentenedinitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-yl)-4-formyl-3-(2-furyl)-2-pentenedinitrile involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with nucleic acids and proteins, potentially inhibiting key enzymes and disrupting cellular processes. The furan ring and pentenedinitrile chain may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-benzimidazol-2-yl)-3-(5-(4-bromophenyl)-2-furyl)acrylonitrile
- 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide
Uniqueness
2-(1H-benzimidazol-2-yl)-4-formyl-3-(2-furyl)-2-pentenedinitrile stands out due to its unique combination of a benzimidazole ring, a furan ring, and a pentenedinitrile chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C17H10N4O2 |
|---|---|
Peso molecular |
302.29 g/mol |
Nombre IUPAC |
(E)-2-(1H-benzimidazol-2-yl)-4-formyl-3-(furan-2-yl)pent-2-enedinitrile |
InChI |
InChI=1S/C17H10N4O2/c18-8-11(10-22)16(15-6-3-7-23-15)12(9-19)17-20-13-4-1-2-5-14(13)21-17/h1-7,10-11H,(H,20,21)/b16-12+ |
Clave InChI |
ZMVHLYWRIMRGTH-FOWTUZBSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=N2)/C(=C(/C3=CC=CO3)\C(C=O)C#N)/C#N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC=CO3)C(C=O)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374955.png)

![5-[4-(allyloxy)phenyl]-4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374961.png)

![5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374977.png)
![3-(3,4-Dimethoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374981.png)
![2-[2-(2-Chlorophenyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13374984.png)
methanone](/img/structure/B13374992.png)
![N-{3-[(4-bromobenzyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B13374996.png)
![1-Amino-3,8-dioxo-6-phenyl-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13375000.png)
![3-hydroxy-1-isobutyl-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375009.png)

![2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B13375028.png)
